molecular formula C9H11ClO2Zn B1604645 3,4-Dimethoxybenzylzinc chloride CAS No. 307531-79-9

3,4-Dimethoxybenzylzinc chloride

Cat. No.: B1604645
CAS No.: 307531-79-9
M. Wt: 252 g/mol
InChI Key: NSGGLZPCWTUMDD-UHFFFAOYSA-M
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Description

3,4-Dimethoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula (CH3O)2C6H3CH2ZnCl and a molecular weight of 252.03 g/mol . It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzylzinc chloride can be synthesized through the reaction of 3,4-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,4-Dimethoxybenzyl chloride+Zn3,4-Dimethoxybenzylzinc chloride\text{3,4-Dimethoxybenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 3,4-Dimethoxybenzyl chloride+Zn→3,4-Dimethoxybenzylzinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzylzinc chloride undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can participate in reduction reactions, often in the presence of suitable catalysts.

Common Reagents and Conditions

    Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.

    Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

    Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethoxybenzylzinc chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of self-assembled monolayers and other advanced materials.

    Medicinal Chemistry: It is used in the development of new drug candidates and in the modification of existing drugs to improve their efficacy and safety.

    Biological Studies: It is used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react readily with electrophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzylzinc chloride
  • 4-Ethoxybenzylzinc chloride
  • 3,4-Dimethylphenylmagnesium chloride
  • 4-Fluorobenzylzinc chloride
  • 3-Methoxybenzylzinc chloride

Uniqueness

3,4-Dimethoxybenzylzinc chloride is unique due to the presence of two methoxy groups on the benzyl ring, which enhance its reactivity and solubility in organic solvents. This makes it particularly useful in reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

chlorozinc(1+);4-methanidyl-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGGLZPCWTUMDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-79-9
Record name 307531-79-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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